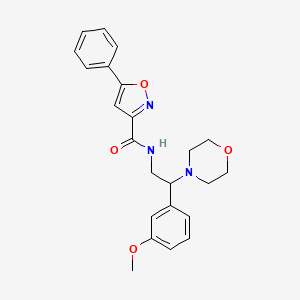

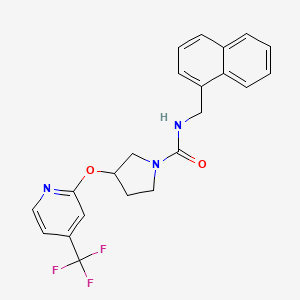

![molecular formula C8H12N2OS B2507517 2-Thioxo-1,3-diazaspiro[4.5]decan-4-one CAS No. 72323-47-8](/img/structure/B2507517.png)

2-Thioxo-1,3-diazaspiro[4.5]decan-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Thioxo-1,3-diazaspiro[4.5]decan-4-one” is a chemical compound . It is available for purchase from various chemical suppliers .

Synthesis Analysis

There is a study that describes the synthesis of a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one . The synthesis process involves one-pot three-component condensation .Molecular Structure Analysis

The molecular structure of “2-Thioxo-1,3-diazaspiro[4.5]decan-4-one” can be analyzed using various methods. For instance, the hybrid DFT method with Becke’s three-parameter functional and the nonlocal correlation provided by the Lee, Yang and Parr expression (B3LYP) can be used for optimization .Chemical Reactions Analysis

The chemical reactions of “2-Thioxo-1,3-diazaspiro[4.5]decan-4-one” can be analyzed using various techniques. For instance, the PMR spectrum can be used to analyze the chemical shifts of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Thioxo-1,3-diazaspiro[4.5]decan-4-one” can be analyzed using various methods. For instance, its density, melting point, boiling point, structure, formula, and molecular weight can be determined .Scientific Research Applications

Synthesis of Diazaspiro Decane Scaffolds

The compound is used in the one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds . Unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd (OAc)2–PPh3 to afford diazaspiro[4.5]decane with exocyclic double bonds . This domino reaction forms three carbon–carbon bonds and involves highly regioselective C–C coupling and spiro scaffold steps .

Anti-Ulcer Activity

“2-Thioxo-1,3-diazaspiro[4.5]decan-4-one” derivatives have been investigated for their anti-ulcer activity . Compounds such as 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one, 8-benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one, 4,8-dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one, and 8-benzyl-4-[3-(dibutylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one were found to possess anti-ulcer activity comparable with that of omeprazole .

Treatment of Inflammatory Bowel Disease

The compound has been identified as a novel derivative for the treatment of inflammatory bowel disease . It acts as an effective and selective dual TYK2/JAK1 inhibitor .

Designing Anti-Ulcer Agents

The compound has been used as a platform for designing anti-ulcer agents . The goal of the research was to further modify thiazolidin-4-one by replacing the stereoisomeric C atom by a spiro-fragment, namely an N-substituted piperidine .

Synthesis of Spirocompounds

The compound has been used in the synthesis of spirocompounds . Spiro-compounds were synthesized via one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .

Potent and Selective Dual TYK2/JAK1 Inhibitors

The compound has been used in the discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual TYK2/JAK1 inhibitors .

Future Directions

The future directions of “2-Thioxo-1,3-diazaspiro[4.5]decan-4-one” research could involve further structural optimization of the compound for potential applications. For instance, one study suggests that a compound could be employed as a lead compound of RIPK1 inhibitors for further structural optimization . Another study suggests further modification of thiazolidin-4-one by replacing the stereoisomeric C atom by a spiro-fragment, namely an N-substituted piperidine .

properties

IUPAC Name |

2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c11-6-8(10-7(12)9-6)4-2-1-3-5-8/h1-5H2,(H2,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQBNOHDDLCTFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)NC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901159 |

Source

|

| Record name | NoName_235 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thioxo-1,3-diazaspiro[4.5]decan-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

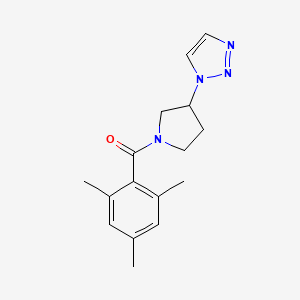

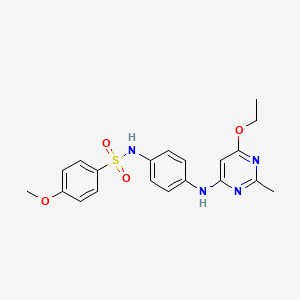

![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2507434.png)

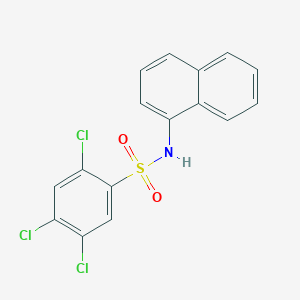

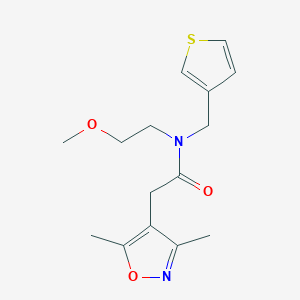

![8-Butyl-12-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2507437.png)

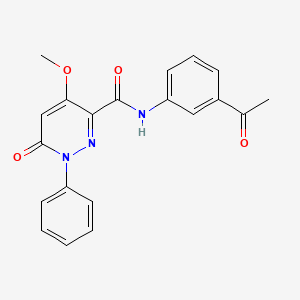

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2507441.png)

![1-[4-(Difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride](/img/structure/B2507445.png)

![ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2507449.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B2507453.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2507457.png)